2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS2/c19-12-7-5-11(6-8-12)9-16(22)20-18-21-17-13-3-1-2-4-14(13)23-10-15(17)24-18/h1-8H,9-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYXZIURZMWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the thiazole intermediate.
Cyclization to form the thiochromeno-thiazole moiety: This is typically done through an intramolecular cyclization reaction under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
The following table highlights structural variations, physicochemical properties, and bioactivity of comparable compounds:
*Estimated based on molecular analogs (e.g., 30 in ).
Key Observations :
- Bioactivity: The target compound’s thiochromeno-thiazole scaffold may confer unique selectivity compared to simpler thiazole derivatives. For example, 30 () inhibits MMPs (matrix metalloproteinases) via its fluorophenyl-piperazine motif, while benzothiazole-triazole hybrids () exhibit antifungal activity .
- Spectral Trends : The carbonyl stretch (C=O) in IR spectra consistently appears at ~1660–1718 cm⁻¹ across analogs, confirming the acetamide moiety’s stability .
- Thermal Stability : Higher melting points (e.g., 328–329°C for 30 ) correlate with rigid aromatic/heterocyclic frameworks, suggesting the target compound may exhibit similar thermal resilience .
Pharmacological Comparison
- Enzyme Inhibition: Piperazine-containing analogs (e.g., 15, 20, 30 in –4) show MMP inhibition (IC₅₀ ~10–50 μM), whereas triazole-benzothiazole hybrids () target MAO-B and BChE (IC₅₀ < 1 μM) . The target compound’s fused thiochromeno system may enhance blood-brain barrier penetration for neurological applications.
- Synthetic Accessibility : Click chemistry-derived compounds (e.g., 11d ) achieve high yields (75–86% ), whereas multi-step syntheses (e.g., coumarin-thiazoles in ) show lower yields (20–80% ) .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and analogs (e.g., 30 ) enhances metabolic stability and dipole interactions in enzyme binding pockets compared to methoxy or chloro substituents .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a member of the thiazole and chromene derivative family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C15H13FN2OS
Molecular Weight: 288.34 g/mol
CAS Number: 1342761-17-4
The compound features a thiochromeno-thiazole core structure, which is known for diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives, including those containing thiochromene structures. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
-
Mechanism of Action:
- Apoptosis Induction: Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: These compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
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Case Studies:
- A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
- Another investigation reported that a thiazole-based compound significantly inhibited tumor growth in xenograft models .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests it may interact with bacterial enzymes or cell membranes.
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Antibacterial Activity:
- Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with efficacy linked to their ability to disrupt bacterial cell wall synthesis.
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Antifungal Activity:
- Compounds with thiazole moieties have demonstrated antifungal activity against Candida species and Aspergillus fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Thiochromene Core: Modifications to the thiochromene core can lead to variations in biological activity, highlighting the importance of structural optimization in drug design.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiochromeno-thiazole core through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
